Einecs 283-523-9

Description

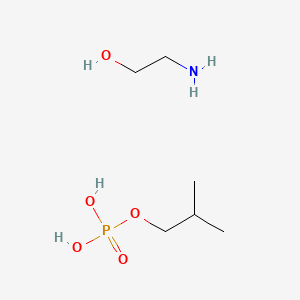

Einecs 283-523-9, also known as phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol, is a chemical compound with the molecular formula C6H18NO5P and a molecular weight of 215.184581 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Properties

CAS No. |

84650-65-7 |

|---|---|

Molecular Formula |

C6H18NO5P |

Molecular Weight |

215.18 g/mol |

IUPAC Name |

2-aminoethanol;2-methylpropyl dihydrogen phosphate |

InChI |

InChI=1S/C4H11O4P.C2H7NO/c1-4(2)3-8-9(5,6)7;3-1-2-4/h4H,3H2,1-2H3,(H2,5,6,7);4H,1-3H2 |

InChI Key |

XANPTSMRDNTISL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with 2-methylpropanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s electrophilic carbon atom at the 3-position undergoes nucleophilic substitution reactions with diverse nucleophiles, forming derivatives critical for pharmaceutical intermediates.

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Reaction Conditions | Product | Application |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, 60°C | 3-Hydroxy-1,2-benzisothiazole | Antimicrobial precursor |

| Amines (e.g., NH₃) | Ethanol, reflux | 3-Amino-1,2-benzisothiazole | Antibacterial agents |

| Thiols (e.g., RSH) | DMF, 25°C | 3-Sulfanyl-1,2-benzisothiazole | Polymer stabilizers |

Oxidation and Reduction Reactions

1,2-Benzisothiazol-3(2H)-one exhibits redox activity, particularly under catalytic hydrogenation or strong oxidizing conditions.

-

Oxidation : Reacts with peroxides to form sulfoxides or sulfones, enhancing its antimicrobial efficacy.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the isothiazolone ring to a thiol derivative, altering bioactivity.

Mechanistic Insights

The compound’s reactivity is driven by its electrophilic sulfur atom and resonance-stabilized isothiazolone ring. Density Functional Theory (DFT) studies confirm that the 3-position is the primary site for nucleophilic attack due to partial positive charge localization.

Hazard and Stability Considerations

While not directly a reaction, the compound’s instability under acidic conditions or prolonged UV exposure necessitates careful handling . Degradation products include sulfur oxides and aromatic amines , which are toxic .

Scientific Research Applications

Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol can be compared with other similar compounds such as:

Phosphoric acid, 2-ethylhexyl ester: This compound has a longer alkyl chain, which affects its solubility and reactivity.

Phosphoric acid, 2-methylpropyl ester: Without the aminoethanol component, this compound has different chemical properties and applications.

Phosphoric acid, 2-aminoethyl ester: This compound has a different ester group, leading to variations in its chemical behavior and uses. The uniqueness of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol lies in its combination of ester and amino groups, which confer specific reactivity and functionality.

Q & A

Q. How should researchers design studies to explore catalytic applications of this compound?

- Methodological Answer :

- Activity-Selectivity Trade-offs : Optimize reaction conditions (e.g., temperature, pressure) via Design of Experiments (DoE) .

- In Situ Characterization : Employ operando spectroscopy (e.g., IR, Raman) to monitor active sites during catalysis .

- Benchmarking : Compare turnover numbers (TON) and activation energies against established catalysts .

Methodological Tables

Q. Table 1. Common Pitfalls and Solutions in this compound Research

| Pitfall | Solution | Evidence |

|---|---|---|

| Unclear research question | Apply FINER criteria | |

| Poor reproducibility | Publish detailed protocols + raw data | |

| Data contradictions | Meta-analysis + sensitivity testing |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Example Use Case |

|---|---|---|

| HPLC-MS | Purity assessment, degradation tracking | Quantifying this compound metabolites |

| DFT Calculations | Reaction mechanism prediction | Modeling oxidation pathways |

| XRD | Structural characterization | Confirming crystalline phases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.